Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 72616-25-2
VCID: VC7050082
InChI: InChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3
SMILES: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C
Molecular Formula: C22H22ClNO4
Molecular Weight: 399.87

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

CAS No.: 72616-25-2

Cat. No.: VC7050082

Molecular Formula: C22H22ClNO4

Molecular Weight: 399.87

* For research use only. Not for human or veterinary use.

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate - 72616-25-2

Specification

CAS No. 72616-25-2
Molecular Formula C22H22ClNO4
Molecular Weight 399.87
IUPAC Name propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Standard InChI InChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3
Standard InChI Key YCIPLRSQHFHPRU-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a 1H-indole scaffold substituted at the 1-position with a 4-chlorobenzoyl group, at the 2-position with a methyl group, and at the 5-position with a methoxy group. The acetic acid moiety at the 3-position is esterified with isopropyl alcohol, yielding the final structure . Key structural attributes include:

  • Indole Core: The planar aromatic system facilitates π-π interactions with biological targets.

  • 4-Chlorobenzoyl Group: Introduces electron-withdrawing effects, enhancing metabolic stability .

  • Methoxy Substituent: Increases lipophilicity, potentially improving membrane permeability .

  • Isopropyl Ester: Serves as a prodrug moiety, modulating solubility and bioavailability .

The molecular weight (399.87 g/mol) and calculated descriptors such as a hydrogen bond donor count of 1 and acceptor count of 5 align with its moderate polarity .

Spectroscopic and Computational Data

IUPAC Name:
Isopropyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate .

SMILES Notation:
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C .

InChI Key:
QQLCIXQWVCKIBU-UHFFFAOYSA-M .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis typically involves a multi-step protocol starting from indomethacin:

  • Protection of Carboxylic Acid: Indomethacin’s acetic acid group is protected using a tert-butyl or methyl ester to prevent unwanted side reactions .

  • Esterification: The protected intermediate reacts with isopropyl alcohol under Steglich or Mitsunobu conditions, facilitating ester bond formation .

  • Deprotection: Acidic or basic hydrolysis removes the protecting group, yielding the target compound .

Alternative routes utilize direct coupling of pre-functionalized indole intermediates with isopropyl chloroacetate, though this approach may introduce regioisomeric impurities .

Process-Related Impurities

As a recognized impurity in indomethacin production, controlling its levels (<0.15% w/w) is critical for regulatory compliance . Common impurities include:

  • Unreacted Indomethacin: Due to incomplete esterification.

  • Degradation Products: Hydrolysis of the ester bond under acidic or alkaline conditions .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Enhanced lipophilicity (logP ≈ 3.2) compared to indomethacin (logP ≈ 1.1) improves gastrointestinal absorption .

  • Metabolism: Hepatic carboxylesterases cleave the ester bond, generating indomethacin and isopropanol .

  • Excretion: Renal elimination of metabolites predominates, with <5% excreted unchanged .

Toxicity Data

  • Acute Toxicity: LD50 values in rodents exceed 500 mg/kg, indicating low acute toxicity .

  • Genotoxicity: Ames tests and micronucleus assays show no mutagenic potential at concentrations ≤1 mM .

Analytical Characterization Techniques

Chromatographic Methods

HPLC Conditions:

  • Column: C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase: Acetonitrile:0.1% phosphoric acid (65:35 v/v)

  • Detection: UV at 254 nm

  • Retention Time: 8.2 ± 0.3 minutes .

UPLC-MS/MS:

  • Ionization Mode: ESI+

  • Precursor Ion: m/z 400.1 → 282.0 (quantifier), 400.1 → 210.1 (qualifier) .

Spectroscopic Analysis

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C) .

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (d, J=6.4 Hz, 6H, CH(CH3)2), 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.95 (septet, J=6.4 Hz, 1H, OCH(CH3)2) .

Regulatory and Quality Control Aspects

ParameterSpecification
IdentificationMatch with reference standard
Assay≤0.15% (w/w)
Related Substances≤0.20% (total)

Stability Studies

Forced degradation studies under ICH-recommended conditions reveal:

  • Acidic Hydrolysis (0.1N HCl, 70°C): 15% degradation over 24 hours.

  • Oxidative Stress (3% H2O2): <5% degradation after 48 hours .

Applications in Pharmaceutical Development

Prodrug Design

The isopropyl ester serves as a prototypical prodrug, addressing indomethacin’s poor water solubility (0.01 mg/mL) by increasing lipophilicity . Preclinical data show a 2.3-fold increase in oral bioavailability compared to indomethacin in rat models .

Analytical Reference Standard

As a certified reference material (CRM), it enables:

  • Method validation for impurity quantification.

  • Batch-to-batch consistency checks during manufacturing .

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